![molecular formula C19H21N3O3 B2668285 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide CAS No. 305375-25-1](/img/structure/B2668285.png)

4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

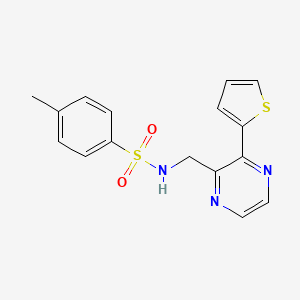

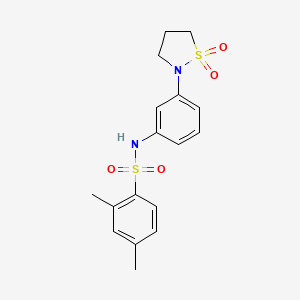

The compound “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” is a complex organic molecule that contains a benzamide group, a nitro group, and a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H-NMR), mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific molecular structure. These properties could include solubility, melting point, boiling point, and others .Aplicaciones Científicas De Investigación

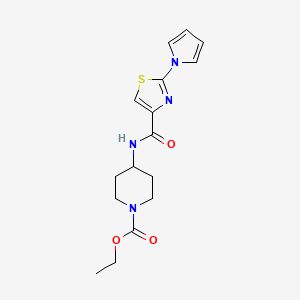

Synthesis and Bioactivity Studies

Metal complexes of new benzamides, closely related to the compound , have been synthesized to explore their structural characteristics and bioactivity. These compounds have demonstrated significant antibacterial activity against various bacterial strains, with copper complexes showing enhanced activities compared to free ligands. This suggests potential applications in the development of new antibacterial agents (Khatiwora et al., 2013).

Anticancer and Antidementia Agents

Novel piperidine derivatives, sharing a structural motif with 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly those with bulky moieties, showed substantial activity increases. One such compound demonstrated significant potential as an antidementia agent (Sugimoto et al., 1990).

Serotonin Receptor Agonism

Research into benzamide derivatives bearing piperidine rings has identified compounds with promising serotonin 4 (5-HT4) receptor agonist activity. These compounds have been shown to possess favorable pharmacological profiles for gastrointestinal motility, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2003).

Nonaqueous Capillary Electrophoresis

The study of imatinib mesylate and related substances, including a compound structurally similar to this compound, via nonaqueous capillary electrophoresis highlights the utility of such compounds in analytical chemistry. This technique offers a novel approach for the quality control of pharmaceuticals, demonstrating the broad applicability of these compounds beyond their bioactivity (Ye et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

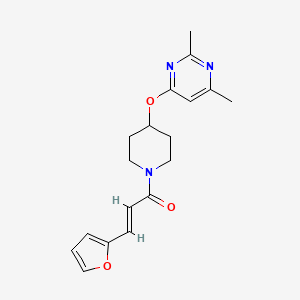

The future directions for research on “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” could include further studies on its synthesis, characterization, and biological activity. It could also involve the development of new methods for its synthesis, as well as the exploration of its potential applications in various fields .

Propiedades

IUPAC Name |

4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14-5-6-15(13-18(14)22(24)25)19(23)20-16-7-9-17(10-8-16)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEJBBMOXVIEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

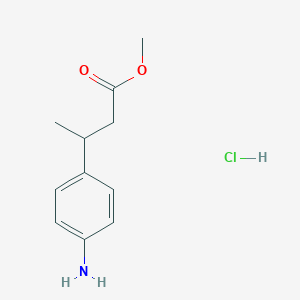

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate](/img/structure/B2668203.png)

![Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2668208.png)

![N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2668214.png)

![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)

![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)